
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is a polycyclic aromatic hydrocarbon. This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to an anthracene moiety. The presence of methyl groups at positions 3 and 6 adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene can be achieved through various synthetic routes. One notable method involves the cyclization of appropriate precursors under specific conditions. For instance, a novel synthetic route was reported by Nakazaki et al., which involves the cyclization of 3,6-dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups onto the aromatic ring.
科学研究应用
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicity is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
- 3,6-Dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is unique due to its specific substitution pattern and fused ring structure
属性
CAS 编号 |
63040-45-9 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
3,6-dimethyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C19H18/c1-12-7-8-18-15(12)9-10-17-13(2)16-6-4-3-5-14(16)11-19(17)18/h3-6,9-12H,7-8H2,1-2H3 |
InChI 键 |
FQLXHPIAVANCEN-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


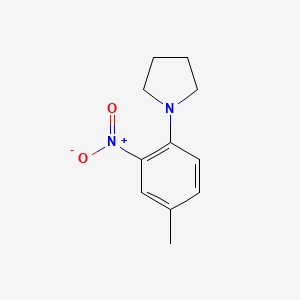
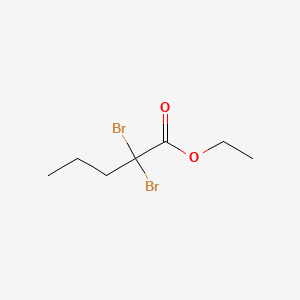
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
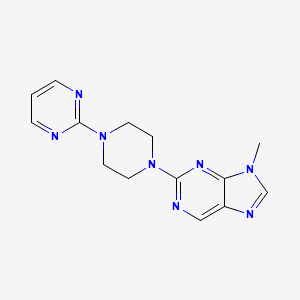
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
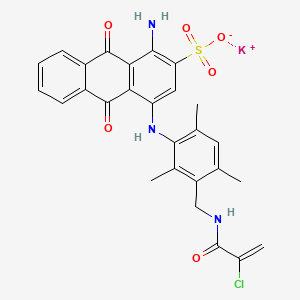
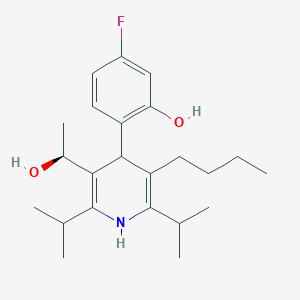



![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
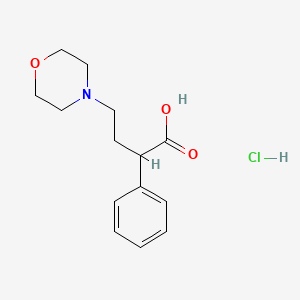
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
